molecular formula C12H14ClN3O B5110856 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)acetone hydrochloride

1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)acetone hydrochloride

Cat. No. B5110856
M. Wt: 251.71 g/mol
InChI Key: KAUIRHPREARJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)acetone hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)acetone hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, it has been shown to possess antibacterial, antifungal, and antiviral properties, indicating its potential use in the treatment of infectious diseases.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)acetone hydrochloride involves the inhibition of DNA synthesis and cell proliferation. It has been found to target the topoisomerase II enzyme, which is involved in the replication and transcription of DNA. By inhibiting this enzyme, the compound prevents the proliferation of cancer cells and inhibits the growth of bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to inhibit the production of cytokines, which are involved in the inflammatory response. Additionally, it has been shown to modulate the immune response, leading to an increase in the production of antibodies and immune cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)acetone hydrochloride in lab experiments is its high potency and selectivity. It exhibits significant activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research and development of 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)acetone hydrochloride. One of the areas of focus is the development of new derivatives and analogs of the compound with improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms involved in the compound's activity and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans and to explore its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound with significant potential applications in various fields. Its high potency and selectivity make it an attractive option for researchers, and its mechanism of action and biochemical and physiological effects make it a promising candidate for the development of new drugs. Further research is needed to fully understand the compound's activity and potential applications, but the future looks bright for this exciting compound.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)acetone hydrochloride involves the reaction of 2-aminobenzimidazole and acetone in the presence of hydrochloric acid. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound.

properties

IUPAC Name

1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)propan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c1-9(16)8-15-11-5-3-2-4-10(11)14-7-6-13-12(14)15;/h2-5H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUIRHPREARJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=CC=CC=C2N3C1=NCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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